Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromine atom at the 5-position, a carbonyl group at the 4-position, and a benzyl ester group at the 1-position of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid.
Esterification: The carboxylic acid is then esterified with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and automated purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulating Receptors: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
Disrupting Cellular Processes: The compound can interfere with various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
5-Bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid: Lacks the benzyl ester group but shares the core dihydropyridine structure.
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Similar structure but without the bromine atom at the 5-position.
Benzyl 5-chloro-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Similar structure with a chlorine atom instead of bromine at the 5-position.
Uniqueness: Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl 5-bromo-4-oxo-2,3-dihydropyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPVZNYZDVBQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C(C1=O)Br)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470080 | |
Record name | Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865996-16-3 | |
Record name | Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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